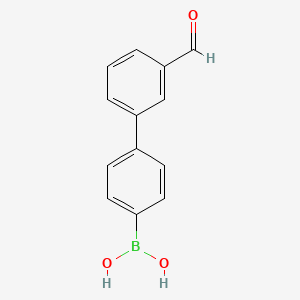

4-(3-Formylphenyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(3-formylphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFFFXSVUBIUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-Depth Technical Guide to 4-(3-Formylphenyl)phenylboronic Acid: Properties, Synthesis, and Applications

This compound is a highly versatile bifunctional molecule that has become an important building block in contemporary organic synthesis. Its structure uniquely combines a boronic acid moiety with an aldehyde group, positioned in a meta relationship on a biphenyl scaffold. This arrangement allows for orthogonal chemical transformations, making it an invaluable tool for the systematic construction of complex molecular architectures.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a premier method for forming carbon-carbon bonds.[1][2] Simultaneously, the formyl (aldehyde) group serves as a versatile handle for a wide array of classical transformations, including reductive amination, Wittig reactions, and condensations. This dual reactivity enables chemists to first establish a core biaryl structure and then introduce further diversity and functionality. Consequently, this reagent is of significant interest to researchers in drug discovery, materials science, and diagnostics, where it serves as a key intermediate in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs).[1][3] This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and critical applications, offering field-proven insights for its effective use in the laboratory.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. This compound is typically an off-white or pale yellow solid. Like many boronic acids, it is susceptible to dehydration to form a cyclic trimeric anhydride, known as a boroxine. This process is reversible, and the presence of the boroxine can complicate characterization and reactivity; therefore, careful handling and storage are paramount.

| Property | Value | Reference(s) |

| CAS Number | 1101866-02-7 | [4] |

| IUPAC Name | (4-(3-formylphenyl)phenyl)boronic acid | |

| Molecular Formula | C₁₃H₁₁BO₃ | [4] |

| Molecular Weight | 226.04 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | Not consistently reported; varies with purity and anhydride content. | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, DMF, and DMSO. | |

| SMILES | O=Cc1cccc(c1)c2ccc(cc2)B(O)O | [4] |

| InChI Key | Not readily available in public databases. |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence, leveraging the power of palladium-catalyzed cross-coupling. A common and logical approach begins with commercially available precursors, as outlined below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. [6]2. Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. [7]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst. [6]

Orthogonal Reactivity of the Formyl Group

Once the core biphenyl structure is assembled via Suzuki coupling, the formyl group is available for further elaboration. This sequential functionalization is a powerful strategy in drug discovery.

Caption: Illustrating the dual-use nature of the reagent in synthesis.

This compound is a key intermediate for important pharmaceuticals. For instance, it is used in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib , underscoring its relevance in medicinal chemistry. [5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the coupling of this compound with an aryl bromide.

Objective: To synthesize 4'-(3-formylphenyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

This compound (1.0 equiv)

-

4-Bromobenzonitrile (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Toluene (Anhydrous)

-

Water (Degassed)

-

Argon or Nitrogen gas supply

Procedure:

-

Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound, 4-bromobenzonitrile, and anhydrous potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is critical for catalytic turnover.

-

Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a biphasic mixture (typically a 4:1 to 5:1 ratio of toluene to water). Causality: The base is soluble in the aqueous phase where it activates the boronic acid, while the organic reactants and catalyst reside primarily in the organic phase.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Safety and Handling

Proper handling is essential for both personal safety and experimental success.

-

Hazard Identification: This compound may cause skin and eye irritation and may cause an allergic skin reaction. [8][9]It is classified under GHS with the H317 hazard statement (May cause an allergic skin reaction). [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [8]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [9]Avoid contact with skin and eyes. After handling, wash hands thoroughly. [11]* Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation and anhydride formation. [9]It is sensitive to air and moisture. [12]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention. [8] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. [8] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. [8]

-

References

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

PubChem. 4-Formylphenylboronic Acid. [Link]

-

ECHA. 4-formylphenylboronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. [Link]

-

ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

-

R Discovery. 4-formylphenylboronic Acid Research Articles. [Link]

- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. ECHA CHEM [chem.echa.europa.eu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

A Senior Application Scientist's Guide to 4-(3-Formylphenyl)phenylboronic acid

<_>

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Formylphenyl)phenylboronic acid (CAS No. 1101866-02-7) is a bifunctional organic compound of significant interest in modern synthetic chemistry. Its structure, featuring a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a biphenyl scaffold, makes it an invaluable building block for creating complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, and core applications, with a focus on reaction mechanisms and practical, field-proven protocols. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions and functional group transformations, highlighting its utility in pharmaceutical research and materials science.

Core Properties and Safety Considerations

Understanding the fundamental physicochemical properties of this compound is critical for its effective use, storage, and handling. The compound is typically a solid at room temperature. Boronic acids, as a class, are known to be air-sensitive and can undergo dehydration to form cyclic boroxine anhydrides; therefore, proper storage is crucial to maintain reagent integrity.

1.1. Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1101866-02-7 | [1] |

| Molecular Formula | C₁₃H₁₁BO₃ | |

| Molecular Weight | 226.04 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not consistently reported; varies by purity and form (anhydride vs. acid) | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water | [3] |

| IUPAC Name | (3'-Formyl-[1,1'-biphenyl]-4-yl)boronic acid |

1.2. Handling and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper reagent handling. The boronic acid moiety is sensitive to oxidation and dehydration.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container[2].

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[2][4]. Avoid breathing dust[2]. In case of skin contact, wash thoroughly with soap and water[4].

-

Hazard Profile: May cause skin, eye, and respiratory irritation[5][6][7]. Some boronic acids are classified as sensitizers, meaning they may cause an allergic skin reaction upon repeated contact[2][8].

Synthesis and Characterization

The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide.

2.1. Recommended Synthesis Protocol

This protocol outlines a standard Suzuki-Miyaura coupling to synthesize the target compound. The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common, and the base is crucial for the transmetalation step of the catalytic cycle[9].

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq) and (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid (1.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst.

-

Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (3:1:1 ratio). Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq). The base activates the boronic acid for transmetalation[10].

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq), under a positive flow of inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

2.2. Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. NMR and Mass Spectrometry are the primary tools.

-

¹H NMR (DMSO-d₆): Expect signals for the aldehydic proton (~10.0 ppm), a singlet for the boronic acid protons (~8.4 ppm, often broad), and a complex multiplet pattern for the aromatic protons in the biphenyl system (~7.6 - 8.3 ppm)[11]. Using DMSO-d₆ as a solvent is recommended as it helps break up the boronic acid oligomers that can cause poor resolution in other solvents[11].

-

¹³C NMR (DMSO-d₆): Key signals include the carbonyl carbon of the aldehyde (~193 ppm) and multiple aromatic carbon signals, including the carbon atom attached to the boron, which may appear broad (~134 ppm)[11].

-

Mass Spectrometry (ESI-MS): This technique will confirm the molecular weight of the compound (226.04 g/mol )[12].

Core Applications and Reaction Protocols

The true value of this compound lies in its bifunctionality. The boronic acid is a handle for C-C bond formation, while the aldehyde is a gateway to a multitude of other functional groups.

3.1. Application Spotlight: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone of applications for arylboronic acids, enabling the synthesis of complex biaryl molecules, which are common motifs in pharmaceuticals and organic electronics[9][13][14].

-

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are: 1) Oxidative addition of the aryl halide to Pd(0), 2) Transmetalation of the aryl group from the activated boronic acid to the Pd(II) complex, and 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[9][10]. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation[10].

3.2. Application Spotlight: Reductive Amination

The formyl group is a versatile handle for introducing nitrogen-containing functionalities, which are ubiquitous in drug molecules. Reductive amination is a robust method for forming C-N bonds[15][16].

-

Causality: The reaction proceeds in two stages, often in one pot: 1) The amine reacts with the aldehyde to form an imine (or iminium ion under acidic conditions), and 2) A selective reducing agent reduces the imine to an amine[17]. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the starting aldehyde, which prevents side reactions and maximizes yield[16][17][18].

3.3. Protocol: One-Pot Reductive Amination

This protocol provides a reliable method for converting the aldehyde into a secondary amine.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol[17][18].

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise to the mixture. The choice of this reagent is strategic; it is milder and less toxic than NaBH₃CN and highly effective for this transformation[16].

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting amine can be purified by column chromatography.

Conclusion

This compound is a powerful and versatile building block for synthetic chemists. Its bifunctional nature allows for orthogonal chemical strategies, enabling the construction of complex molecules through sequential, well-controlled reaction steps. A thorough understanding of its properties and the causality behind the reaction protocols for its two key functional groups—the boronic acid and the formyl group—is essential for leveraging its full synthetic potential in drug discovery, materials science, and beyond.

References

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 1101866-02-7 (this compound). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

ACS Publications. (2023). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Synlett. (2006). Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Generators. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

RSC Publishing. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. Retrieved from [Link]

- Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

ResearchGate. (n.d.). IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

-

R Discovery. (n.d.). 4-formylphenylboronic Acid Research Articles. Retrieved from [Link]

-

PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

Sources

- 1. 1101866-02-7(this compound) | Kuujia.com [kuujia.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. aksci.com [aksci.com]

- 8. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. organicreactions.org [organicreactions.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Core Physicochemical Properties and Structural Nuances

An In-depth Technical Guide to the Solubility of 4-(3-Formylphenyl)phenylboronic acid

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical building block in contemporary drug discovery and organic synthesis. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the underlying chemical principles governing the solubility of this compound. We will dissect its structural attributes, provide field-proven experimental protocols for accurate solubility determination, and outline strategic approaches for enhancing its solubility in various solvent systems.

This compound is a bifunctional organic compound, valued for its utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Its solubility is not a simple parameter but is dictated by a nuanced interplay between its constituent functional groups.

| Property | Value | Source |

| IUPAC Name | (3-Formylphenyl)boronic acid | [1] |

| CAS Number | 87199-16-4 | [1] |

| Molecular Formula | C₇H₇BO₃ | [1] |

| Molecular Weight | 149.94 g/mol | [2] |

| Melting Point | 109-113 °C | [3] |

| Appearance | Off-white to beige or light orange powder/crystals | [3] |

| pKa (Predicted) | 7.83 ± 0.10 | [3] |

| Qualitative Solubility | Soluble in Methanol | [3] |

Key Structural Features Influencing Solubility:

-

Boronic Acid Moiety [-B(OH)₂]: This functional group is the primary determinant of aqueous solubility. It is a Lewis acid capable of accepting a hydroxide ion to form a tetrahedral boronate anion [B(OH)₃]⁻. This ionization, which is governed by the compound's pKa and the solution's pH, significantly increases water solubility. The hydroxyl groups can also act as both hydrogen bond donors and acceptors.

-

Aromatic Rings: The phenyl ring imparts a significant hydrophobic character to the molecule, which tends to limit its solubility in aqueous media but favors solubility in many organic solvents.

-

Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to unsubstituted phenylboronic acid. The meta position of the formyl group influences the electronic properties of the boronic acid through inductive effects, impacting its acidity (pKa).[4]

The Critical Role of Boroxine Formation:

A crucial characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium between the monomeric acid and the boroxine complicates solubility studies, as the two species possess different physicochemical properties, including solubility.[7][8] The formation of the less polar boroxine can decrease solubility in polar solvents. This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[5][9]

Theoretical Framework for Solubility Prediction

-

Aqueous Solubility: The aqueous solubility is expected to be low in neutral water due to the hydrophobic nature of the phenyl ring. However, solubility can be significantly increased in alkaline conditions (pH > pKa ≈ 7.83), where the boronic acid is deprotonated to the more soluble boronate form. The predicted pKa of ~7.83 suggests that at physiological pH 7.4, the compound will exist predominantly in its neutral, less soluble form.[3] For comparison, the water solubility of unsubstituted phenylboronic acid is approximately 10 g/L at 20°C.[10] The presence of the polar formyl group may slightly increase aqueous solubility compared to the parent compound.

-

Organic Solvent Solubility: Based on the principle of "like dissolves like" and data from analogues, the solubility profile can be predicted.[7][11]

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, where hydrogen bonding and polar interactions are favorable.[3][12]

-

Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and tetrahydrofuran (THF).

-

Low Solubility: Expected in non-polar solvents such as hexanes, toluene, and chloroform.

-

Gold-Standard Experimental Protocols for Solubility Determination

For drug discovery and development professionals, obtaining reliable and reproducible solubility data is paramount. Two primary types of solubility assays are employed: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[13][14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Compound Dispensing: Add an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. For boronic acids, an equilibration time of 24 hours is recommended to account for both dissolution and the potential monomer-boroxine equilibrium.[13][15]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Spin the vials at high speed (e.g., 15,000 x g for 15 minutes).

-

Filtration: Use a low-binding filter plate (e.g., 0.45 µm PVDF).

-

-

Sample Preparation: Carefully aspirate the supernatant (the saturated solution) and dilute it with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically HPLC-UV.[14][16]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds prepared as high-concentration stock solutions, typically in DMSO.[17][18][19][20] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[19]

-

Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[20]

-

Incubation: Mix and incubate the solution for a shorter period (e.g., 1.5-2 hours) at a controlled temperature.[15][20]

-

Precipitate Detection/Separation: Determine the amount of dissolved compound. This can be done by:

Analytical Quantification: HPLC-UV Method

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for accurately quantifying the concentration of dissolved this compound.[21]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peak shapes.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm).[21]

-

Calibration: A standard curve must be generated using solutions of known concentrations of the compound to ensure accurate quantification.[16]

Strategies for Solubility Enhancement

For applications requiring higher concentrations of this compound than achievable in a given solvent, several strategies can be employed. The choice of method depends on the requirements of the subsequent application (e.g., organic reaction, formulation).

-

pH Adjustment (for Aqueous Systems): This is the most effective method for enhancing the aqueous solubility of ionizable compounds. By preparing a buffer with a pH at least 1-2 units above the compound's pKa (i.e., pH 9-10), the equilibrium will be shifted towards the highly soluble boronate anion.

-

Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[11]

-

For Aqueous Formulations: Co-solvents like propylene glycol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP) are commonly used.

-

For Organic Reactions: If solubility is limited in a reaction solvent like toluene, adding a co-solvent such as THF or 1,4-dioxane can improve it.

-

-

Esterification: For applications where the boronic acid functionality is not immediately required, it can be temporarily converted to a boronic ester (e.g., a pinacol ester). These esters are generally much more soluble in organic solvents and lack the complication of boroxine formation. The boronic acid can be regenerated later through hydrolysis.[7]

Conclusion

The solubility of this compound is a multifaceted property governed by its dual hydrophobic and hydrophilic nature, the pH of the medium, and its equilibrium with its corresponding boroxine. While specific quantitative data remains sparse, a deep understanding of these underlying principles allows researchers to make informed decisions. By employing robust experimental protocols such as the shake-flask method, scientists can generate reliable data tailored to their specific needs. Furthermore, a strategic approach to solubility enhancement, including pH adjustment and the use of co-solvents, provides powerful tools to overcome formulation and reaction challenges, thereby accelerating the pace of research and development.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

B-Synergy. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

-

B-Synergy. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

-

Ulatowski, F., Dąbrowski, M., Bałakier, T., & Jurczak, J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4899-4910. Retrieved from [Link]

-

Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3464. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

-

Ulatowski, F., Dąbrowski, M., Bałakier, T., & Jurczak, J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Retrieved from [Link]

-

Korich, A. L., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Retrieved from [Link]

-

Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

Figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Retrieved from [Link]

-

PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

-

Radboud University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]

-

Chemsrc. (2025). 3-Formylphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO?. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of hybrid perovskites of different compositions in DMF (a).... Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 2. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Formylphenylboronic acid CAS#: 87199-16-4 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boroxine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. gchemglobal.com [gchemglobal.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. enamine.net [enamine.net]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Stability and Storage of 4-(3-Formylphenyl)phenylboronic Acid

Abstract

4-(3-Formylphenyl)phenylboronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions. However, the inherent chemical nature of the arylboronic acid moiety presents significant stability and storage challenges that can compromise its reactivity, leading to inconsistent experimental outcomes. This guide provides a comprehensive technical overview of the primary degradation and equilibrium pathways affecting this compound: protodeboronation and boroxine formation. We will elucidate the underlying chemical principles, provide field-proven protocols for optimal storage and handling, and detail validated analytical methods for quality control and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and integrity of arylboronic acid reagents.

Introduction: The Utility and Challenge of a Bifunctional Reagent

Chemical Identity and Applications

This compound (CAS No. 1101866-02-7) is an organoboron compound featuring a biphenyl scaffold functionalized with a boronic acid group at the 4-position and a formyl (aldehyde) group at the 3'-position. This unique arrangement makes it a powerful and versatile intermediate. The boronic acid group is a cornerstone of modern organic synthesis, most notably as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The strategically placed formyl group provides an additional reactive handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation, enabling the construction of complex molecular architectures.

The Inherent Stability Challenge of Arylboronic Acids

While indispensable, the boronic acid functional group is susceptible to several chemical transformations that can impact the reagent's purity, stoichiometry, and reactivity. The stability of this compound is not merely a matter of preventing decomposition but also of controlling a critical chemical equilibrium. Researchers using this and similar reagents often face challenges such as diminished yields or complete reaction failure, which can frequently be traced back to improper storage, handling, or a lack of understanding of the compound's intrinsic chemical behavior. This guide will address the two principal phenomena governing its stability: boroxine formation and protodeboronation.

Core Principles of Arylboronic Acid Stability

While specific stability data for this compound is not extensively published, its behavior can be expertly predicted based on the well-documented chemistry of analogous arylboronic acids, such as 4-formylphenylboronic acid.[1]

Equilibrium I: Dehydration and Boroxine (Trimer) Formation

One of the most common and significant transformations is the reversible dehydration of three boronic acid molecules to form a six-membered cyclic anhydride known as a boroxine.[1]

This is not a degradation pathway but a dynamic equilibrium. The presence of water drives the equilibrium toward the monomeric, active boronic acid, while its removal (e.g., in aprotic solvents or upon drying) favors the formation of the boroxine trimer.

Causality and Consequences:

-

Impact on Reactivity: The boroxine is often less reactive or completely unreactive in Suzuki-Miyaura couplings. Its formation effectively reduces the concentration of the active monomeric species.

-

Stoichiometric Errors: If a significant portion of the reagent exists as the boroxine, calculations based on the monomer's molecular weight will be inaccurate, leading to incorrect stoichiometry and potentially incomplete reactions. Many commercial suppliers note that their products contain varying amounts of the corresponding anhydride.

Caption: Irreversible protodeboronation degradation pathway.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound. The rationale behind these recommendations is to kinetically slow down degradation pathways and shift the boroxine equilibrium towards the active monomer.

Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Causality / Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including protodeboronation. Multiple safety data sheets recommend refrigeration. [2] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which drives both protodeboronation and hydrolysis of the boroxine back to the acid. Air sensitivity is a noted characteristic. [3] |

| Moisture | Tightly sealed container in a dry environment (desiccator) | Prevents ingress of atmospheric water, which is a key reactant in protodeboronation and influences the monomer-boroxine equilibrium. |

| Light | Amber vial or stored in the dark | While less critical than moisture or temperature, protection from light is a general best practice to prevent potential photochemical degradation. [4] |

| Purity | Use high-purity material (≥98.0%) | Starting with high-purity material minimizes the presence of acidic or basic impurities that could catalyze degradation. [5] |

Best Practices for Handling and Dispensing

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a blanket of inert gas.

-

Minimize Exposure: Weigh the required amount quickly and promptly reseal the container. Do not leave the bottle open to the atmosphere.

-

Solution Stability: Prepare solutions fresh for immediate use. If storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperature. Be aware that boroxine formation is favored in many aprotic solvents.

Quality Control and Stability Assessment

A robust analytical program is essential for validating the quality of new batches and requalifying aged stock.

Protocol 1: ¹H NMR Spectroscopy for Boroxine Assessment

¹H NMR is the most direct method to assess the monomer-to-boroxine ratio. The aromatic protons of the monomer and the boroxine will have distinct chemical shifts.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in an anhydrous, aprotic deuterated solvent (e.g., CDCl₃ or THF-d₈) in an NMR tube.

-

Acquire Spectrum: Run a standard ¹H NMR spectrum. The presence of multiple, complex sets of signals in the aromatic region, beyond what is expected for the monomer, is indicative of boroxine formation.

-

Quantification: Integrate the signals corresponding to a specific proton on the monomer and the same proton on the boroxine. The ratio of these integrals provides the monomer:boroxine ratio.

-

Confirmation (Self-Validation): Add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to the boroxine should decrease or disappear, while the monomer signals increase, confirming the diagnosis as the equilibrium shifts back to the hydrated acid.

Protocol 2: Reversed-Phase HPLC for Purity and Degradation Monitoring

RP-HPLC is effective for assessing overall purity and detecting the nonpolar protodeboronation byproduct. However, care must be taken to avoid on-column hydrolysis of the boronic acid or its boroxine.

Step-by-Step Methodology:

-

Column Selection: Utilize a column with low silanol activity to minimize on-column interactions that can catalyze hydrolysis.

-

Mobile Phase: Start with a simple mobile phase of acetonitrile and water. Avoid acidic or basic modifiers if possible, as they can promote protodeboronation.

-

Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase composition. Analyze promptly after dissolution.

-

Analysis: Inject the sample and monitor for the appearance of a new, typically later-eluting peak corresponding to the more hydrophobic protodeboronated product (3-phenylbenzaldehyde).

-

Method Validation: To ensure the method is stability-indicating, a forced degradation study should be performed. Intentionally degrade a sample by exposing it to heat and humidity, then confirm that the resulting impurity peak is well-resolved from the main analyte peak.

Caption: Experimental workflow for assessing the stability of the boronic acid.

Troubleshooting and Conclusion

Troubleshooting Inconsistent Reactions: If a Suzuki-Miyaura reaction is providing inconsistent or low yields, the first step should be to perform a ¹H NMR analysis on the boronic acid starting material. A high boroxine content is a common culprit. If significant boroxine is detected, the material can sometimes be salvaged by dissolving it in a solvent mixture containing water (e.g., dioxane/water) to hydrolyze the trimer back to the monomer, followed by removal of the solvent in vacuo immediately before use.

References

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

PubChem. 4-Formylphenylboronic Acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

Arctom Scientific. CAS NO. 1101866-02-7 | this compound. [Link]

-

Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). [Link]

-

R Discovery. 4-formylphenylboronic Acid Research Articles. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3-Formylphenyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(3-Formylphenyl)phenylboronic acid (CAS No: 1101866-02-7).[1][2] As a bifunctional molecule featuring both a formyl group and a boronic acid moiety on a biphenyl scaffold, this compound serves as a critical building block in medicinal chemistry and materials science. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the established principles of spectroscopic analysis for aromatic aldehydes and arylboronic acids. Detailed, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex organic molecules.

Introduction: A Bifunctional Building Block

This compound, with the IUPAC name (3'-formyl-[1,1'-biphenyl]-4-yl)boronic acid, is a strategic intermediate in modern organic synthesis.[2] Its structure combines the reactivity of an aldehyde, suitable for transformations like reductive amination and Wittig reactions, with the versatility of a boronic acid, a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This dual functionality allows for the stepwise and controlled construction of complex molecular architectures, making it a valuable reagent in the synthesis of pharmaceuticals and advanced materials.

The precise characterization of this molecule is paramount for its effective use. Spectroscopic data provides the definitive structural proof, confirms purity, and enables reaction monitoring. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a robust, predictive analysis based on the well-documented spectroscopic behaviors of its constituent functional groups and structural analogs.

Predicted Spectroscopic Data & Interpretation

The following sections detail the anticipated spectroscopic signatures for this compound. The interpretation explains the causality behind the predicted values, drawing from established knowledge of how molecular structure influences spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to ensure solubility and to observe the exchangeable boronic acid protons.[3][4]

Molecular Structure and Proton Numbering:

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [4]Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a potentially larger sample quantity (20-30 mg) may be necessary to obtain a high-quality spectrum. [4]5. Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing Bifunctional Biphenyl Boronic Acids in Advanced Synthesis

Introduction: Deciphering the Molecular Identity of "4-(3-Formylphenyl)phenylboronic acid"

To the discerning researcher, precision in chemical nomenclature is paramount. The query for "this compound" presents an initial ambiguity. A literal interpretation could suggest a simple phenylboronic acid scaffold with a formylphenyl substituent. However, in the context of advanced drug discovery and materials science, a more complex and synthetically valuable interpretation emerges: a biphenyl system. This guide will focus on such bifunctional biphenyl boronic acids, specifically isomers where a formylphenyl group is coupled to a phenylboronic acid. These molecules, possessing both a reactive aldehyde and a versatile boronic acid, are powerful building blocks for constructing complex molecular architectures.

This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of these valuable reagents, tailored for professionals in pharmaceutical development and chemical research.

Commercial Availability of Formyl-Substituted Biphenyl Boronic Acids

While a direct catalog entry for "this compound" is elusive due to its ambiguous name, several specific isomers of formyl-substituted biphenyl boronic acids are commercially available. These compounds are typically offered by specialized chemical suppliers that focus on novel building blocks for research and development. Below is a summary of available compounds that fit the structural motif of a formyl-biphenyl boronic acid.

| Chemical Name | CAS Number | Representative Supplier(s) | Purity |

| (4'-Formyl-[1,1'-biphenyl]-4-yl)boronic acid | 868046-59-7 | Advanced ChemBlocks[1] | ≥95% |

| (4'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid | 1106837-43-7 | BLDpharm[2] | Inquiry |

Note: Availability and purity may vary. It is recommended to contact suppliers directly for the most current information.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The cornerstone of modern biaryl synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction is the principal method for producing formyl-substituted biphenyl boronic acids. The strategy involves the coupling of two key fragments: a boronic acid (or boronic ester) substituted aryl ring and a halogenated aryl ring.

The causality behind this choice of reaction is its remarkable functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials.[4] The boronic acid functional group is stable and generally non-toxic, making it ideal for complex synthetic sequences.[5]

A generalized workflow for the synthesis of a formyl-biphenyl boronic acid is depicted below.

Caption: Generalized workflow for the synthesis of formyl-biphenyl boronic acids via Suzuki-Miyaura coupling.

Exemplary Experimental Protocol: Synthesis of (4'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid

This protocol is a representative, conceptual procedure based on established Suzuki-Miyaura coupling methodologies.[6][7]

Materials:

-

3-Bromophenylboronic acid

-

4-Bromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Toluene

-

Hexanes

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromophenylboronic acid (1.0 eq), 4-bromobenzaldehyde (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate or toluene (3x).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude intermediate (a bromo-biphenyl-aldehyde) can be purified by column chromatography on silica gel.

-

Borylation (Conceptual Step if a dibromo-biphenyl was synthesized first): The purified bromo-biphenyl intermediate would then undergo a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the boronic acid.

-

Final Purification: The final product, (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid, is typically purified by recrystallization or further chromatography to achieve the desired purity for subsequent applications.

Applications in Research and Drug Development

Bifunctional molecules like formyl-biphenyl boronic acids are of immense interest in medicinal chemistry and materials science.[8][9] Their utility stems from the orthogonal reactivity of the two functional groups.

1. Building Blocks for Complex Ligands and Drug Candidates: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] The boronic acid moiety can be used in a subsequent Suzuki coupling to introduce further diversity, while the aldehyde can be derivatized through reactions like:

-

Reductive amination: to form amines and connect to other parts of a molecule.

-

Wittig reaction: to form alkenes.

-

Condensation reactions: with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

This dual functionality allows for the rapid construction of libraries of complex molecules for high-throughput screening. For instance, these compounds are key intermediates in the synthesis of certain classes of kinase inhibitors and other targeted therapies.[8]

2. Probes and Sensors: Boronic acids are known to reversibly bind to diols, such as those found in saccharides.[10] This property has been exploited to develop sensors for glucose and other biologically important sugars. The biphenyl structure provides a rigid scaffold that can be further functionalized with fluorophores or chromophores, with the formyl group serving as an attachment point.

3. Materials Science: The rigid biphenyl core and reactive functional groups make these molecules suitable for the synthesis of novel polymers, liquid crystals, and organic electronic materials.[3]

Quality Control and Handling

Purity Assessment: For use in sensitive applications like pharmaceutical synthesis, purity is critical. Standard analytical techniques for quality control include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify organic impurities.

-

LC-MS: To determine the mass of the compound and assess purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[11]

Storage and Handling: Boronic acids are generally stable solids but can be sensitive to air and moisture, which can lead to dehydration to form boroxines (cyclic anhydrides) or oxidative degradation. It is recommended to store these compounds in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Conclusion

References

-

Raza, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. Available at: [Link]

-

Fukuzawa, S., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Available at: [Link]

-

Teis, S., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

-

Carbó-Argibay, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available at: [Link]

-

ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Boronic Acids in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. Available at: [Link]

-

Wikipedia. 4-Formylphenylboronic acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Available at: [Link]

- Google Patents. Process for preparing highly pure formylphenylboronic acids.

-

Oakwood Chemical. 4-Biphenylboronic acid. Available at: [Link]

-

WorldOfChemicals. 4-formylphenylboronic acid suppliers USA. Available at: [Link]

- Google Patents. Process for preparing substituted phenyl boronic acids.

-

American Chemical Society Publications. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research. Available at: [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. Available at: [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

ResearchGate. Biological and Medicinal Applications of Boronic Acids. Available at: [Link]

Sources

- 1. (4'-formyl-[1,1'-biphenyl]-4-yl)boronic acid 95% | CAS: 868046-59-7 | AChemBlock [achemblock.com]

- 2. 1106837-43-7|(4'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-(3-Formylphenyl)phenylboronic Acid

Introduction: The Strategic Importance of Formyl-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Biaryl scaffolds, in particular, are prevalent structural motifs in a vast array of biologically active molecules.

This guide focuses on a specific, yet highly valuable, building block: 4-(3-Formylphenyl)phenylboronic acid . The presence of the formyl (aldehyde) group makes this reagent a particularly powerful tool for medicinal chemists and drug development professionals. The aldehyde serves as a versatile synthetic handle, allowing for a wide range of subsequent transformations such as reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems. This enables the rapid diversification of a lead compound or the introduction of key pharmacophoric features.

However, the presence of a reactive aldehyde group also introduces specific challenges to the Suzuki-Miyaura coupling. Careful selection of reaction parameters is crucial to ensure chemoselectivity, preventing unwanted side reactions involving the formyl moiety while achieving high yields of the desired biaryl product. This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and field-proven insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Rationale: A Chemoselective Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is key to rationalizing the choice of reagents and conditions, especially when dealing with functionalized substrates.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[3]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

A crucial aspect when using this compound is to employ conditions that do not interfere with the aldehyde. The use of moderately strong inorganic bases, such as carbonates or phosphates, is generally preferred over strong hydroxides or alkoxides, which could potentially promote side reactions like the Cannizzaro reaction or aldol condensations under certain conditions. The palladium catalysts and phosphine ligands typically used in Suzuki couplings are compatible with the formyl group, making this a highly chemoselective transformation when optimized correctly.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Formyl-Substituted Biaryl

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| Aryl Bromide | Synthesis Grade | Sigma-Aldrich | Substrate; ensure it is free from impurities that could poison the catalyst. |

| This compound | >97% | Combi-Blocks | The key coupling partner. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Strem Chemicals | Palladium(0) catalyst. Handle under an inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | Base; should be finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Solvent; should be degassed prior to use. |

| Deionized Water | N/A | In-house | Co-solvent; should be degassed prior to use. |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Brine (Saturated NaCl solution) | N/A | In-house | For washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | Alfa Aesar | Drying agent. |

| Celite® | N/A | Sigma-Aldrich | Filtration aid. |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Anhydrous conditions and an inert atmosphere at the start are crucial to prevent catalyst deactivation.

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation.[5]

-

-

Catalyst and Solvent Addition:

-

Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Causality: A mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base.[6] Degassing the solvents removes dissolved oxygen.

-

-

Reaction:

-

Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Causality: Heating accelerates the rate of reaction, particularly the oxidative addition step.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Causality: This standard aqueous workup removes the inorganic base and other water-soluble byproducts.

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[7] The aldehyde-containing product is generally more polar than the starting aryl halide.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure product.

-

Causality: Purification is necessary to remove unreacted starting materials, catalyst residues, and any side products. Aldehydes are generally stable on silica gel, but prolonged exposure should be avoided to minimize potential oxidation.[7]

-

Workflow Diagram:

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst due to oxidation. | Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Use a freshly opened bottle of catalyst or a glovebox for dispensing. |

| Poor quality boronic acid. | Boronic acids can dehydrate to form boroxines over time, which may be less reactive. If suspected, try a different batch of boronic acid or consider using the corresponding boronate ester. | |

| Insufficiently active base. | Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. Consider switching to a different base such as K₃PO₄ or Cs₂CO₃, which are often more effective. | |

| Formation of Side Products | Homocoupling of Boronic Acid: Formation of a symmetrical biaryl from the boronic acid. | This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] Rigorous degassing and ensuring the use of a high-quality Pd(0) precatalyst can minimize this. Reducing the catalyst loading can sometimes help. |

| Dehalogenation of Aryl Halide: The halide is replaced by a hydrogen atom. | This side reaction can occur if there are sources of hydride in the reaction mixture, sometimes from the solvent or additives.[6] Ensure anhydrous solvents are used. Switching to a different solvent/base combination may be necessary. | |

| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography carefully using TLC. If separation is difficult, consider converting the aldehyde to a different functional group (e.g., an oxime or hydrazone) to alter its polarity, followed by purification and subsequent hydrolysis back to the aldehyde. A bisulfite extraction can also selectively remove the aldehyde product from non-polar impurities.[8] |

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and reliable method for the synthesis of functionalized biaryls that are of significant interest in drug discovery and materials science. The key to success lies in the careful control of reaction conditions to ensure the chemoselective coupling in the presence of the reactive aldehyde functionality. By understanding the underlying mechanism and adhering to a robust, well-validated protocol, researchers can confidently employ this versatile building block to construct complex molecular architectures and accelerate their research programs.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Letters, 15(19), 5114–5117. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

-

ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

Application Notes and Protocols for 4-(3-Formylphenyl)phenylboronic Acid in Advanced Organic Synthesis

Introduction: The Strategic Advantage of a Bifunctional Architect

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(3-Formylphenyl)phenylboronic acid has emerged as a uniquely powerful reagent, distinguished by its bifunctional nature.[1] It incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a chemically versatile formyl (aldehyde) group within a rigid biphenyl framework. This dual reactivity allows for sequential or orthogonal synthetic transformations, making it an invaluable tool for medicinal chemists and materials scientists.[1][2] This guide provides an in-depth exploration of its key applications, detailing the mechanistic rationale behind experimental protocols and offering field-proven methodologies for its use in Suzuki-Miyaura cross-coupling, reductive amination, and multicomponent reactions.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most robust and widely utilized methods for carbon-carbon bond formation, particularly for the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[1][3] this compound serves as an excellent coupling partner, enabling the introduction of the formyl-substituted biphenyl unit into a wide array of molecules.[1][2] This is a critical step in the synthesis of numerous pharmaceutical intermediates.[2][4][5]

Mechanistic Rationale: The Palladium Catalytic Cycle